Tadalafil, (6S,12AS)-
Overview
Description
Tadalafil is a medication primarily known for its role in treating erectile dysfunction and pulmonary arterial hypertension (PAH). It functions as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5), which leads to relaxation of the smooth muscle in the corpus cavernosum and subsequent penile erection. Additionally, tadalafil has been shown to improve exercise ability, delay clinical worsening, and enhance health-related quality of life scores in patients with PAH .
Synthesis Analysis
The discovery and synthesis of tadalafil involved the modification of a lead compound's hydantoin ring, which resulted in the creation of a highly potent and selective PDE5 inhibitor. The key to its potency was the introduction of a piperazinedione ring and a 3,4-methylenedioxy substitution on the phenyl ring. The most active form of tadalafil was found to be the cis-(6R,12aR) enantiomer, which displayed significant selectivity and long-lasting blood pressure-lowering activity in animal models . An alternative two-step synthesis of tadalafil has also been described, featuring a Pictet–Spengeler type reaction and a double amidation process .
Molecular Structure Analysis
Tadalafil's molecular structure is characterized by the presence of a piperazinedione ring and a 3,4-methylenedioxyphenyl group. The stereochemistry of the molecule is crucial for its activity, with the (6R,12aR) configuration being significantly more potent as a PDE5 inhibitor. This configuration is also important for the molecule's selectivity, reducing the likelihood of off-target effects .
Chemical Reactions Analysis
Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle and vasodilation. Tadalafil has also been shown to integrate with nitric oxide (NO) and hydrogen sulfide (H2S) signaling pathways, which play a role in inhibiting high glucose-induced matrix protein synthesis in podocytes, suggesting potential therapeutic effects for diabetic kidney disease .
Physical and Chemical Properties Analysis
The physical and chemical properties of tadalafil contribute to its pharmacological profile. Its high potency as a PDE5 inhibitor is due to its specific molecular interactions with the enzyme. The molecule's selectivity is attributed to its structural features, which favor PDE5 over other phosphodiesterases. The long-lasting effects of tadalafil in lowering blood pressure are indicative of its stable and enduring interaction with biological targets . Furthermore, the development of tadalafil analogues has expanded its use beyond PDE5 inhibition, with some analogues showing potential as histone deacetylase inhibitors, which could have implications for cancer therapy .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Tadalafil is a phosphodiesterase-5 enzyme (PDE-5) inhibitor that relaxes certain muscles and blood vessels to aid in erectile dysfunction . The development of a quick and efficient analysis of Tadalafil is of interest for generic drug manufacturers .
Methods of Application or Experimental Procedures
In this application, Tadalafil and its 6R, 12aS Diastereomer were separated using a Lux 5 µm Amylose-1 column according to the USP monograph for Tadalafil . The helical structure of the amylose on the surface of the stationary phase particles creates a complex steric environment that provides stronger interactions and better chiral recognition abilities .
Results or Outcomes
The system suitability requirements for Tadalafil were met by the Lux 5 µm Amylose-1 column .
Application in Treating Erectile Dysfunction
Specific Scientific Field
Summary of the Application
Tadalafil daily and on-demand are widely used for the treatment of erectile dysfunction (ED) . A meta-analysis was performed to evaluate the efficacy and safety of tadalafil daily compared with tadalafil on-demand in treating men with ED after at least 24 weeks of long-term treatment .
Methods of Application or Experimental Procedures
Randomized controlled trials of tadalafil daily vs on-demand in treating men with ED were searched using MEDLINE, EMBASE, and the Cochrane Controlled Trials Register . Systematic review was carried out using the Preferred Reporting Items for Systematic Reviews and Meta-analyses .
Results or Outcomes
The analysis found that tadalafil daily had a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function-Erectile Function, sexual encounter profile question 2 (SEP2), and SEP question 3 (SEP3) in treating ED after at least 24 weeks treatment cycle . For safety, tadalafil on-demand had a higher incidence of any treatment-emergent adverse event (AE) compared with tadalafil daily .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
Tadalafil has been used in the diastereospecific synthesis of tetrahydroisoquinolines via radical cyclization .
Methods of Application or Experimental Procedures
The synthesis involves the generation of aryl radicals from bromoimidate ester under radical generating conditions (nBu3SnH/AIBN). These radicals cyclize via a 6-endo mode to afford cis-1-substituted tetrahydroisoquinolines exclusively in 99% ee .
Results or Outcomes
The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .
Application in Pharmaceutical Manufacturing
Specific Scientific Field
Summary of the Application
The development of a quick and efficient analysis of Tadalafil is of interest for generic drug manufacturers .
Methods of Application or Experimental Procedures
In this application, Tadalafil and its 6R, 12aS Diastereomer were separated using a Lux 5 μm Amylose-1 column according to the USP monograph for Tadalafil .
Results or Outcomes
The system suitability requirements for Tadalafil were met by the Lux 5 μm Amylose-1 column .
Application in Non-Prescription Medicine
Specific Scientific Field
Summary of the Application
Tadalafil has been evaluated for its benefits and risks as a non-prescription medicine . This evaluation was carried out using the Group Delphi technique to achieve consensus amongst clinical experts .
Methods of Application or Experimental Procedures
An evidence-based consensus meeting was held with urologists, a pharmacist, and a cardiologist to perform a structured benefit-risk analysis of reclassifying tadalafil . The process involved developing an evidence-based Brass value tree, which identified the incremental benefits and risks that should be considered above the safety and efficacy evidence required for prescription medicines .
Results or Outcomes
The independent meeting scored the benefits of reclassification of tadalafil higher than the risks and considered the risk mitigation strategies of the packaging label and patient information leaflet (PIL) sufficient .
Application in Long-Term Treatment of Erectile Dysfunction
Specific Scientific Field
Summary of the Application
A meta-analysis was performed to evaluate the efficacy and safety of tadalafil daily compared with tadalafil on-demand in treating men with ED after at least 24 weeks of long-term treatment .
Methods of Application or Experimental Procedures
Randomized controlled trials of tadalafil daily vs on-demand in treating men with ED were searched using MEDLINE, EMBASE, and the Cochrane Controlled Trials Register . Systematic review was carried out using the Preferred Reporting Items for Systematic Reviews and Meta-analyses .
Results or Outcomes
The analysis found that tadalafil daily had a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function-Erectile Function, sexual encounter profile question 2 (SEP2), and SEP question 3 (SEP3) in treating ED after at least 24 weeks treatment cycle . For safety, tadalafil on-demand had a higher incidence of any treatment-emergent adverse event (AE) compared with tadalafil daily .
Safety And Hazards
Tadalafil should not be taken with any form of organic nitrates or guanylate cyclase stimulators due to its hypotensive effects . It should also not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients . Moreover, tadalafil and its analogues have been detected in a number of dietary supplements over the last decade. These illegal products are mainly advertised as sexual enhancement products and sold without any declarations on the label of the pharmacological and toxicological effects arising from the PDE5 inhibitory activity .
properties
IUPAC Name |
(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212165 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tadalafil, (6S,12AS)- | |
CAS RN |
629652-72-8 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TADALAFIL, (6S ,12AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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